molecular formula C12H12ClN3O2 B3370154 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 333311-70-9

1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B3370154
CAS No.: 333311-70-9
M. Wt: 265.69 g/mol
InChI Key: PORFQNNWFDJHRV-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is an organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2-chlorobenzyl group, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps. One common method starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by the alkylation of the nitrated pyrazole with 2-chlorobenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products:

    Reduction: 1-(2-aminobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives when involved in Suzuki-Miyaura coupling.

Scientific Research Applications

1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

    1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(2-chlorobenzyl)-4-nitro-1H-pyrazole: Similar structure but without the methyl groups, affecting its steric and electronic properties.

    1-(2-chlorobenzyl)-3,5-dimethyl-4-amino-1H-pyrazole: The amino group instead of the nitro group can lead to different chemical behavior and applications.

Uniqueness: 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORFQNNWFDJHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188022
Record name 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333311-70-9
Record name 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333311-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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